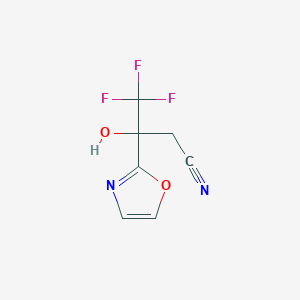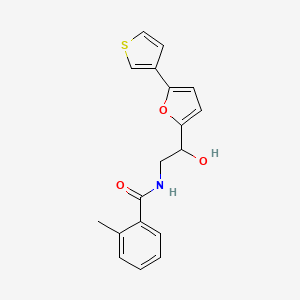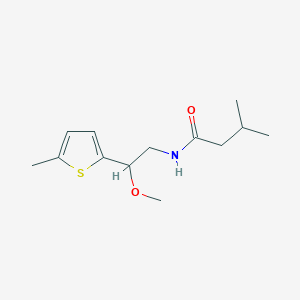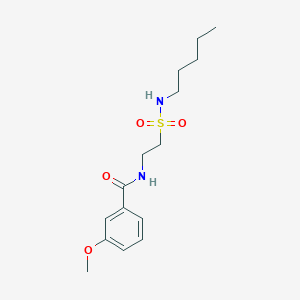![molecular formula C18H13Cl2N3O2S B2383834 3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide CAS No. 241132-49-0](/img/structure/B2383834.png)
3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide, also known as DCTP, is a novel synthetic compound with potential applications in a variety of scientific research areas. DCTP is a derivative of anilino-thiazole, a class of compounds known for their biological activity. It has been studied for its potential use in drug discovery, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide is part of a class of compounds explored for their potential in medical applications, particularly in the synthesis of derivatives with antimicrobial and anticancer properties.
Antimicrobial Activity : Raval, Naik, and Desai (2012) reported on the synthesis of thiazole-based compounds exhibiting significant antibacterial and antifungal activities, demonstrating the utility of these compounds in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Anticancer Evaluation : Ravinaik et al. (2021) and Holota et al. (2019) synthesized and evaluated the anticancer activity of thiazol-based compounds. Ravinaik et al. found that certain derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021). Holota et al. identified compounds with significant trypanocidal and anticancer activity, demonstrating the potential of these compounds in therapeutic applications (Holota et al., 2019).
Synthesis of Derivatives : Gomha et al. (2017) and Palkar et al. (2017) detailed the synthesis of novel thiazole and thiadiazole derivatives, showcasing the chemical versatility and potential for creating a wide range of biologically active compounds (Gomha et al., 2017) (Palkar et al., 2017).
Propiedades
IUPAC Name |
3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2S/c19-13-7-6-12(8-14(13)20)23-18-21-10-16(26-18)15(24)9-17(25)22-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,23)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEMTNUXEAPIBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyanocyclopentyl)-6-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2383754.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2383758.png)

![2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol](/img/structure/B2383762.png)

![2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2383764.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2383769.png)
![N-(3-fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2383770.png)
![2-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2383771.png)